molecular formula C10H11N3O5 B14425031 (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate CAS No. 79944-30-2

(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate

Cat. No.: B14425031
CAS No.: 79944-30-2
M. Wt: 253.21 g/mol
InChI Key: STLFJFICSMFSAL-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate is an organic compound that features both a nitrophenyl group and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate typically involves the reaction of (4-nitrophenyl)methanol with (2-amino-2-oxoethyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of temperature and pressure to optimize yield and purity

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed:

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: (4-Aminophenyl)methyl (2-amino-2-oxoethyl)carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular processes.

Comparison with Similar Compounds

    (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)urea: Similar structure but with a urea group instead of a carbamate.

    (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)thiocarbamate: Contains a thiocarbamate group, which can impart different chemical properties.

Uniqueness: (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

79944-30-2

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

(4-nitrophenyl)methyl N-(2-amino-2-oxoethyl)carbamate

InChI

InChI=1S/C10H11N3O5/c11-9(14)5-12-10(15)18-6-7-1-3-8(4-2-7)13(16)17/h1-4H,5-6H2,(H2,11,14)(H,12,15)

InChI Key

STLFJFICSMFSAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)NCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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